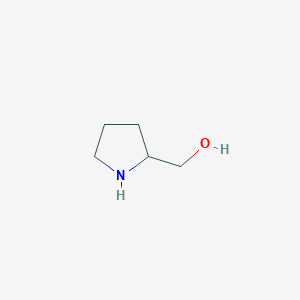

Pyrrolidin-2-ylmethanol

Overview

Description

Mechanism of Action

Target of Action

Pyrrolidin-2-ylmethanol, also known as (S)-(+)-Prolinol, is a versatile compound used in medicinal chemistry

Mode of Action

It is known that the compound reveals binucleophilic character and can be anchored to phthalonitrile derivative from both nitrogen and oxygen atoms . This suggests that this compound may interact with its targets through these functional groups, leading to changes in the target’s function or activity.

Biochemical Pathways

Compounds with a pyrrolidine ring, such as this compound, have been associated with various biological activities, including antimicrobial, anti-inflammatory, anticancer, antidepressant, and anticonvulsant effects

Result of Action

Given its potential biological activities, it may induce changes at the molecular and cellular levels that contribute to its antimicrobial, anti-inflammatory, anticancer, antidepressant, and anticonvulsant effects .

Biochemical Analysis

Biochemical Properties

Pyrrolidin-2-ylmethanol is part of the pyrrolidine family, a group of nitrogen heterocycles widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring is one of the most significant features of this compound, contributing to the stereochemistry of the molecule

Cellular Effects

Compounds within the pyrrolidine family have been reported to have diverse biological activities, including antimicrobial, anti-inflammatory, anticancer, antidepressant, and anticonvulsant effects . These effects suggest that this compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is known that the stereogenicity of carbons in the pyrrolidine ring can lead to different biological profiles of drug candidates due to the different binding modes to enantioselective proteins . This suggests that this compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Metabolic Pathways

The pyrrolidine family of compounds is known to play a role in various metabolic pathways

Preparation Methods

Synthetic Routes and Reaction Conditions: Pyrrolidin-2-ylmethanol can be synthesized through several methods. One common approach involves the reduction of pyrrolidin-2-one using reducing agents such as sodium borohydride or lithium aluminum hydride. Another method involves the hydrogenation of pyrrolidin-2-carboxaldehyde in the presence of a catalyst like palladium on carbon.

Industrial Production Methods: In an industrial setting, this compound can be produced through the catalytic hydrogenation of pyrrolidin-2-carboxaldehyde. This process typically involves the use of a hydrogen gas atmosphere and a palladium catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: Pyrrolidin-2-ylmethanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: this compound can be oxidized to pyrrolidin-2-one using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to pyrrolidine using strong reducing agents like lithium aluminum hydride.

Substitution: this compound can undergo nucleophilic substitution reactions with halogenating agents to form halogenated derivatives.

Major Products:

Oxidation: Pyrrolidin-2-one

Reduction: Pyrrolidine

Substitution: Halogenated this compound derivatives

Scientific Research Applications

Pyrrolidin-2-ylmethanol has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is employed in the study of enzyme mechanisms and as a ligand in biochemical assays.

Medicine: this compound derivatives have shown potential as therapeutic agents for the treatment of neurological disorders and as intermediates in the synthesis of drugs.

Industry: It is used in the production of polymers and as a solvent in chemical processes.

Comparison with Similar Compounds

- Pyrrolidine

- Pyrrolidin-2-one

- Pyrrolidin-2,5-dione

- L-Prolinol (S)-(+)-2-Pyrrolidinemethanol

Biological Activity

4,4,5,5-Tetramethyl-2-(3-methylbut-2-en-1-yl)-1,3,2-dioxaborolane, also known as 3-Methyl-2-butenylboronic acid pinacol ester (CAS No. 177949-92-7), is an organoboron compound characterized by its unique structure and biological activity. This compound plays a significant role in organic synthesis, particularly in the formation of boronic acid derivatives vital for medicinal chemistry and agrochemical applications.

The molecular formula of this compound is CHBO, with a molecular weight of 196.09 g/mol. It is a colorless liquid at room temperature with a boiling point of approximately 42-45°C under reduced pressure (0.6 mmHg) and a density of 0.885 g/mL at 25°C .

| Property | Value |

|---|---|

| Molecular Formula | CHBO |

| Molecular Weight | 196.09 g/mol |

| Density | 0.885 g/mL at 25°C |

| Boiling Point | 42-45°C (0.6 mmHg) |

| Flash Point | 77°C |

The biological activity of 4,4,5,5-Tetramethyl-2-(3-methylbut-2-en-1-yl)-1,3,2-dioxaborolane primarily involves its role as a reagent in organic synthesis. Its mechanism of action includes:

- Borylation : This compound facilitates the borylation of arenes, leading to the formation of arylboronic esters, which are crucial intermediates in various synthetic pathways.

- Suzuki Coupling Reactions : It acts as a precursor in Suzuki cross-coupling reactions, allowing for the formation of carbon-carbon bonds essential for constructing complex organic molecules.

Biological Applications

The compound has been investigated for its potential applications in various fields:

- Medicinal Chemistry : It serves as an important building block in the synthesis of pharmaceutical compounds. The introduction of boron into organic molecules can enhance their biological activity and selectivity.

- Agrochemicals : Its derivatives are used in developing herbicides and pesticides due to their effective biological properties against target pests.

- Material Science : The compound is also explored for creating advanced materials and polymers with unique properties due to its boron content.

Case Studies and Research Findings

Several studies have highlighted the efficacy and versatility of this compound:

- Study on Arylboronic Esters : Research demonstrated that derivatives synthesized from this compound exhibit significant anti-tumor activity in vitro against various cancer cell lines . The mechanism was attributed to the ability of arylboronic esters to interact with biological targets involved in cell proliferation.

- Application in Drug Development : A study focused on synthesizing novel indole derivatives using this compound as a key intermediate showed promising results in enhancing the bioavailability and therapeutic index of these compounds .

Safety and Handling

While 4,4,5,5-Tetramethyl-2-(3-methylbut-2-en-1-yl)-1,3,2-dioxaborolane is useful in various applications, it also poses certain risks:

| Hazard Statements | Precautionary Statements |

|---|---|

| H335: May cause respiratory irritation | P210: Keep away from heat/sparks/open flames/hot surfaces |

| H319: Causes serious eye irritation | P280: Wear protective gloves/protective clothing/eye protection/face protection |

| H227: Combustible liquid | P370+P378: In case of fire: Use appropriate media for extinction |

Properties

IUPAC Name |

pyrrolidin-2-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO/c7-4-5-2-1-3-6-5/h5-7H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVVNJUAVDAZWCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30897460 | |

| Record name | 2-Pyrrolidinemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30897460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

101.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

498-63-5, 23356-96-9 | |

| Record name | Prolinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=498-63-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Prolinol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000498635 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Prolinol, (S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023356969 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 498-63-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=367102 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Pyrrolidinemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30897460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-(pyrrolidin-1-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.445 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (pyrrolidin-2-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROLINOL, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KFG8AY86W5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the structure of the aryl substituent on the pyrrolidin-2-ylmethanol catalyst impact its effectiveness in the asymmetric epoxidation of α,β-enones?

A: Research has shown that the aryl substituent on the this compound catalyst significantly influences both the reactivity and enantioselectivity of the epoxidation reaction [, ]. Specifically, replacing the phenyl groups in (S)-diphenyl-2-pyrrolidinemethanol with 3,5-dimethylphenyl groups to yield bis(3,5-dimethylphenyl)-(S)-pyrrolidin-2-ylmethanol led to a significant improvement in catalytic activity. This modified catalyst achieved higher enantiomeric excesses (ee) of up to 94% for chalcone epoxides at a reduced catalyst loading of 20 mol% []. This suggests that the presence of the electron-donating methyl groups in the meta positions of the aryl rings enhances the catalyst's ability to induce chirality in the epoxidation products.

Q2: What advantages does bis(3,5-dimethylphenyl)-(S)-pyrrolidin-2-ylmethanol offer over (S)-diphenyl-2-pyrrolidinemethanol in asymmetric epoxidation reactions?

A: Bis(3,5-dimethylphenyl)-(S)-pyrrolidin-2-ylmethanol demonstrates superior performance compared to (S)-diphenyl-2-pyrrolidinemethanol in asymmetric epoxidation reactions in several key aspects [, ]:

- Enhanced enantioselectivity: It leads to the formation of epoxides with higher enantiomeric excesses, up to 94% ee compared to a maximum of 80% ee with the diphenyl analogue [].

- Broader substrate scope: Demonstrates good control of asymmetric induction for challenging substrates like aliphatic and enolizable enones, achieving ees up to 87% [].

Q3: Are there any computational studies investigating the mechanism of asymmetric epoxidation using this compound derivatives as catalysts?

A: While the provided research papers [, , ] focus on the synthesis and experimental evaluation of this compound-based catalysts, they do not delve into detailed computational studies on the reaction mechanism. Further research, including computational modeling and simulations, could be valuable to elucidate the specific interactions between the catalyst, oxidant, and substrates, providing insights into the origin of the observed enantioselectivity and guiding the design of even more efficient catalysts.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.